
(E)-3-(3-chlorophenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-chlorophenyl)prop-2-en-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chlorophenyl)prop-2-en-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced to the desired amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-chlorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding saturated amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-chlorophenyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-(3-chlorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-chlorophenyl)prop-2-en-1-amine: Similar structure but with the chlorine atom in the para position.
(E)-3-(3-bromophenyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(3-fluorophenyl)prop-2-en-1-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(E)-3-(3-chlorophenyl)prop-2-en-1-amine is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(E)-3-(3-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H,6,11H2/b4-2+ |
InChI-Schlüssel |
KEGBSEYEDJNZLC-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=C/CN |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


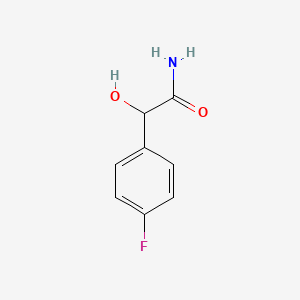
![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)
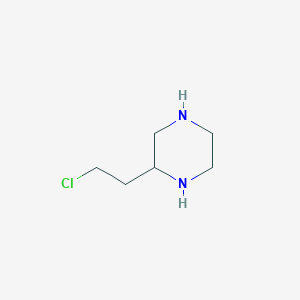

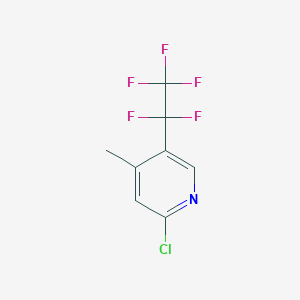
![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)

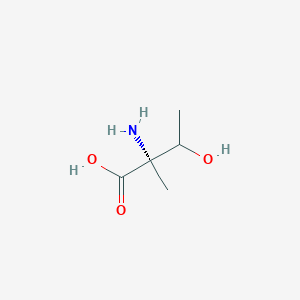
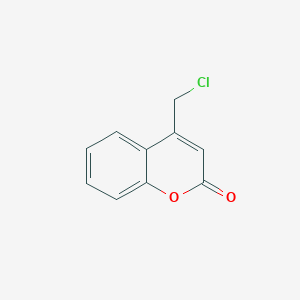
![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)
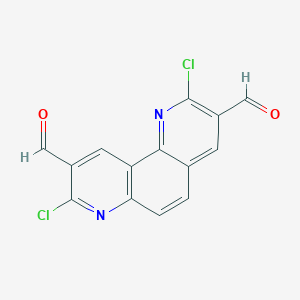
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
